molecular formula C21H25N3O6S B2445375 methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251694-74-2

methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No. B2445375
CAS RN: 1251694-74-2
M. Wt: 447.51
InChI Key: GOSWNKPEHRBEOA-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are a significant class of organic compounds, often used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the formation of the amide and ester groups . A paper on piperidine derivatives discusses various reactions leading to the formation of substituted piperidines . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and an amide and an ester group . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The piperidine ring, the sulfonyl group, and the amide and ester groups could all potentially participate in chemical reactions . A paper on piperidine derivatives discusses various intra- and intermolecular reactions involving these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl, amide, and ester groups could potentially influence the compound’s solubility, reactivity, and stability .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. One key component in SM coupling is the use of organoboron reagents, which play a crucial role in transmetalation with palladium catalysts .

Organoboron Reagents: Several classes of organoboron reagents have been developed for SM coupling. Among them, boronic esters (including pinacol boronic esters) are widely used. Pinacol boronic esters are stable, easy to handle, and commercially available. They serve as valuable building blocks in organic synthesis. The boron moiety in these esters can be converted into various functional groups, making them versatile for diverse transformations .

Applications:

Drug Design and Delivery

Boronic acids and their esters are essential in drug discovery and drug delivery. They serve as carriers for neutron capture therapy and can be designed into boron-containing drugs. However, their stability in water remains a challenge, and further research is needed to enhance their properties .

properties

IUPAC Name

methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWNKPEHRBEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

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